molecular formula C7H18Cl2N2 B1446391 1-Ethylpiperidin-4-amine dihydrochloride CAS No. 357935-97-8

1-Ethylpiperidin-4-amine dihydrochloride

Cat. No.: B1446391
CAS No.: 357935-97-8
M. Wt: 201.13 g/mol
InChI Key: UIJWNLIBMHVUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-Ethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

    Cyclization: This compound can undergo cyclization reactions to form various heterocyclic compounds.

Common reagents used in these reactions include sulfonium salts, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-ethylpiperidin-4-amine dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethylpiperidin-4-amine dihydrochloride is similar to other piperidine derivatives, such as piperidine itself and 4-methylpiperidine. its unique ethyl substitution at the nitrogen atom and its dihydrochloride form provide distinct chemical properties that make it particularly useful in certain applications . Compared to other similar compounds, it offers better solubility and stability, making it a preferred choice in various research and industrial applications .

Similar Compounds

  • Piperidine
  • 4-Methylpiperidine
  • 1-Methylpiperidin-4-amine
  • 1-Phenylpiperidin-4-amine

Properties

IUPAC Name

1-ethylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-7(8)4-6-9;;/h7H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJWNLIBMHVUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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